N-(1-adamantyl)quinoxaline-2-carboxamide
Overview
Description
“N-(1-adamantyl)quinoxaline-2-carboxamide” also known as NPS 2390, belongs to the class of organic compounds known as quinoxalines . Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring . This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
Molecular Structure Analysis
The compound was analyzed by gas chromatography–mass spectrometry, high-resolution liquid chromatography–mass spectrometry, crystal X-ray diffraction and spectroscopic methods such as nuclear magnetic resonance, Raman, and infrared spectroscopies .Physical And Chemical Properties Analysis
The average molecular weight of “N-(1-adamantyl)quinoxaline-2-carboxamide” is 307.397 and the mono-isotopic molecular weight is 307.168462308 . The IUPAC name is N-(adamantan-1-yl)quinoxaline-2-carboxamide .Scientific Research Applications
Antibacterial and Antiviral Properties
- N-(adamantyl-1)methyl, N-(adamantyl-2), and related amides of vancomycin, eremomycin, and dechloroeremomycin demonstrated activity against both glycopeptide-susceptible and -resistant bacteria. N-(adamantyl-1)methylcarboxamide of eremomycin aglycons showed good antiretroviral activity against HIV-1 and HIV-2, suggesting its potential in treating or preventing HIV infections (Printsevskaya et al., 2005).
Solvolysis in Carboxamides
- The solvolysis rates of various adamantyl compounds, including 1-adamantyl bromide and tosylate, were measured in different carboxamide solvents. These studies are significant in understanding the solvolytic reactions of adamantyl compounds in carboxamide environments (Saitô et al., 1978).
Analytical Characterization
- The analytical characterization of adamantyl carboxamides, including their isomeric forms, has been carried out using gas chromatography-electron ionization-mass spectrometry (GC-EI-MS). This is crucial for the proper identification and differentiation of adamantyl carboxamide-type synthetic cannabinoids (Asada et al., 2017).
Antimycobacterial Activity
- Synthesized quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives were evaluated for in vitro anti-tuberculosis activity against Mycobacterium tuberculosis, showing that certain derivatives with methyl and unsubstituted benzyl groups are promising for anti-tuberculosis agent development (Moreno et al., 2003).
Antiviral Activity Against Influenza
- Microwave-assisted synthesis of novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying an adamantyl moiety demonstrated significant antiviral activity against influenza A and B viruses in cell cultures, with one compound showing potent inhibition as an influenza virus fusion inhibitor (Göktaş et al., 2012).
Serotonin Receptor Activities
- Novel adamantyl aryl- and heteroarylpiperazine derivatives were examined for serotonin receptor activities, revealing that certain compounds have high affinity for 5-HT(1A) receptors and potential as anxiolytic and antidepressant agents (Abou-Gharbia et al., 1999).
Electromagnetic and Molecular Modeling Studies
- Quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives underwent cyclic voltammetry studies to understand the electrochemical behavior and its relation to antimicrobial activity. This research is crucial for designing future antitubercular drugs (Moreno et al., 2011).
Future Directions
The increasing prevalence of synthetic cannabinoids in the illegal drug market underscores the need for continued research and development of reliable methods for their detection . Further studies are also needed to understand the biological activity and potential therapeutic applications of these compounds .
properties
IUPAC Name |
N-(1-adamantyl)quinoxaline-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c23-18(17-11-20-15-3-1-2-4-16(15)21-17)22-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,11-14H,5-10H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFVOZCCAXQXBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC5=CC=CC=C5N=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427729 | |
Record name | NPS 2390 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(adamantan-1-yl)quinoxaline-2-carboxamide | |
CAS RN |
226878-01-9 | |
Record name | NPS 2390 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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